N-methyl-3-(1,3-thiazol-2-yl)benzylamine
Description
Significance of Thiazole (B1198619) and Benzylamine (B48309) Moieties in Contemporary Chemical Science
The structural framework of N-methyl-3-(1,3-thiazol-2-yl)benzylamine is a composite of two highly significant pharmacophores in modern chemical science: the thiazole ring and the benzylamine moiety.
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in various chemical reactions make it a versatile building block for a wide array of biologically active compounds. nih.govnih.gov Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties. ijper.orgjetir.orgresearchgate.net The presence of the thiazole ring in numerous FDA-approved drugs, such as the antiretroviral ritonavir (B1064) and the anticancer agent dasatinib, underscores its therapeutic importance. jetir.orgresearchgate.net The structural rigidity and potential for hydrogen bonding of the thiazole moiety contribute to its effective interaction with biological targets. mdpi.com
The benzylamine moiety, consisting of a benzyl (B1604629) group attached to an amine, is another crucial component in the design of therapeutic agents. wikipedia.org Benzylamines serve as fundamental building blocks in organic synthesis and are precursors to many pharmaceuticals. wikipedia.org The amine group's basicity and nucleophilicity allow for a variety of chemical transformations, while the aromatic ring can be substituted to modulate the compound's physicochemical and pharmacological properties. Benzylamine derivatives have been shown to exhibit a range of biological effects, including anti-emetic and antimicrobial activities. wikipedia.org Furthermore, the N-methylation of benzylamine can influence its pharmacokinetic profile.
Historical Overview of Related Compound Classes and Heterocyclic Chemistry in Academic Research
The study of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements in their rings, has a rich history dating back to the 19th century. jddtonline.info The first synthesis of a thiazole derivative was reported in 1887 by Hantzsch and Weber, a reaction now famously known as the Hantzsch thiazole synthesis. jddtonline.info This method, which typically involves the condensation of an α-haloketone with a thioamide, remains a widely used and versatile strategy for constructing the thiazole ring. nih.govresearchgate.netresearchgate.netrsc.org
The development of thiazole-based drugs has seen significant milestones. The discovery of penicillin, which contains a reduced thiazole (thiazolidine) ring, revolutionized the treatment of bacterial infections. researchgate.net In the decades that followed, extensive research has led to the introduction of numerous synthetic thiazole-containing drugs with diverse therapeutic applications. researchgate.net This historical progression highlights the enduring importance of the thiazole scaffold in drug discovery and development. researchgate.net
Rationale for Investigating this compound as a Distinct Chemical Entity
The investigation of this compound as a distinct chemical entity is predicated on the principle of pharmacophore hybridization. This strategy involves the combination of two or more pharmacophoric units into a single molecule with the aim of achieving synergistic or additive biological effects, or to modulate the pharmacokinetic properties of the parent molecules.
Scope, Objectives, and Research Avenues for this compound Studies
The primary objective in the study of this compound is to synthesize and characterize this novel compound and to explore its potential as a lead structure in drug discovery. The scope of such research would encompass several key areas.
A crucial first step is the development of an efficient and scalable synthetic route. A plausible approach would involve a variation of the Hantzsch thiazole synthesis, potentially reacting a substituted thioamide with an appropriate α-haloketone derived from 3-formylbenzonitrile, followed by reductive amination with methylamine (B109427). nih.govresearchgate.net
Subsequent research would focus on the comprehensive evaluation of its biological activities. Based on the known properties of its constituent moieties, promising areas for investigation include its potential as an antimicrobial, anticancer, or anti-inflammatory agent. nih.govijper.org Structure-activity relationship (SAR) studies would be essential, involving the synthesis and testing of analogs with different substitution patterns on both the thiazole and benzene (B151609) rings to optimize potency and selectivity.
Further research avenues could explore the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical for its development as a potential therapeutic agent. Advanced computational studies, including molecular docking, could also be employed to predict its binding modes with various biological targets and to guide the design of more potent analogs. The exploration of green and sustainable synthetic methods for this class of compounds also represents a valuable research direction. researchgate.netnih.gov
Interactive Data Tables
Table 1: Physicochemical Properties of Parent Moieties
| Property | Benzylamine nih.govchemicalbook.com | N-Methylbenzylamine nih.govchemicalbook.comchemeo.com | Thiazole wikipedia.org |
| Molecular Formula | C₇H₉N | C₈H₁₁N | C₃H₃NS |
| Molecular Weight ( g/mol ) | 107.15 | 121.18 | 85.13 |
| Boiling Point (°C) | 184-185 | 184-189 | 116-118 |
| Density (g/mL) | 0.981 | 0.939 | 1.198 |
| pKa | 9.34 wikipedia.org | 9.75 (Predicted) chemicalbook.com | 2.5 |
| LogP | 1.09 | 1.5 | 0.4 |
Table 2: Selected Biologically Active Thiazole and Benzylamine Derivatives
| Compound Name | Core Moiety | Reported Biological Activity | Reference |
| Sulfathiazole | Thiazole | Antimicrobial | jetir.org |
| Meloxicam | Thiazole | Anti-inflammatory | wikipedia.org |
| Dasatinib | Thiazole | Anticancer | nih.gov |
| Bephenium hydroxynaphthoate | Benzylamine | Anthelmintic | wikipedia.org |
| Cinnarizine | Benzylamine | Anti-emetic | wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-12-8-9-3-2-4-10(7-9)11-13-5-6-14-11/h2-7,12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTPWZTYKCKBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594490 | |
| Record name | N-Methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892501-89-2 | |
| Record name | N-Methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for N Methyl 3 1,3 Thiazol 2 Yl Benzylamine
Retrosynthetic Analysis and Strategic Disconnections of the Target Compound
A logical retrosynthetic analysis of N-methyl-3-(1,3-thiazol-2-yl)benzylamine identifies two primary disconnection points. The first key disconnection is at the C-N bond of the benzylamine (B48309), suggesting a precursor aldehyde, 3-(1,3-thiazol-2-yl)benzaldehyde, and methylamine (B109427). This approach points towards a reductive amination as a final key step. numberanalytics.comchemistrysteps.com
A further disconnection of the 2-arylthiazole core reveals two potential building blocks: a thioamide and an α-haloketone, which is characteristic of the Hantzsch thiazole (B1198619) synthesis. bepls.comchemhelpasap.comsynarchive.com Specifically, this would involve the reaction of a thioamide, such as 3-formylthiobenzamide, with a simple α-halocarbonyl compound. Alternatively, the thiazole ring can be formed from 3-cyanobenzaldehyde, which can be converted to the corresponding thioamide. These disconnections form the basis for designing both linear and convergent synthetic strategies.
Development and Optimization of Synthetic Routes to this compound
The synthesis of this compound can be approached through various strategic routes, each with its own merits regarding efficiency, scalability, and adherence to green chemistry principles.
A common multi-step linear synthesis for this class of compounds involves the initial construction of the thiazole ring followed by modification of the side chain. One plausible route begins with 3-cyanobenzaldehyde. This starting material can be converted to 3-formylthiobenzamide, which then undergoes a Hantzsch-type cyclization with an appropriate α-halocarbonyl compound to yield 3-(1,3-thiazol-2-yl)benzaldehyde. bepls.comchemhelpasap.com The final step is a reductive amination of the aldehyde with methylamine, using a suitable reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120), to afford the target this compound. numberanalytics.commasterorganicchemistry.com
An alternative sequential approach could involve the initial formation of the thiazole ring from 2-bromo-1-(3-bromophenyl)ethan-1-one and thioacetamide, followed by a series of functional group interconversions to introduce the methylaminomethyl group. However, this route is often less direct.
| Step | Reaction | Key Reagents | Typical Yield |
|---|---|---|---|
| 1 | Thioamide Formation | 3-cyanobenzaldehyde, H₂S | Good |
| 2 | Hantzsch Thiazole Synthesis | 3-formylthiobenzamide, α-haloacetaldehyde | High |
| 3 | Reductive Amination | 3-(1,3-thiazol-2-yl)benzaldehyde, Methylamine, NaBH₃CN | Good to Excellent |
While a linear synthesis builds the molecule step-by-step, a convergent approach involves the separate synthesis of key fragments followed by their assembly. rsc.org For this compound, a convergent strategy could involve the synthesis of 2-bromo-1,3-thiazole and 3-(methylaminomethyl)phenylboronic acid. These two fragments could then be coupled using a Suzuki or other cross-coupling reaction. This approach can be highly efficient for generating analogues with variations in either fragment. However, for the specific target molecule, a linear approach starting from a commercially available benzaldehyde (B42025) derivative is often more straightforward.
The development of one-pot and multicomponent reactions (MCRs) offers significant advantages in terms of efficiency and sustainability by reducing the number of purification steps and minimizing waste. nih.govnih.gov A potential one-pot synthesis of the thiazole core could involve the reaction of 3-formylbenzaldehyde, a source of sulfur like Lawesson's reagent to form the thioamide in situ, and an α-halo-ketone. bepls.comnih.gov Furthermore, some MCRs allow for the direct synthesis of highly substituted thiazoles from simple starting materials. nih.govacgpubs.orgacs.org While a specific MCR for the direct synthesis of this compound is not prominently reported, the adaptation of existing MCRs for 2-arylthiazoles is an active area of research. nih.gov
| Reaction Type | Components | Catalyst/Conditions | Potential Advantages |
|---|---|---|---|
| One-Pot Hantzsch Synthesis | Aldehyde, Thiourea (B124793), Haloketone | Reusable catalysts, Microwave or Ultrasound irradiation | Reduced reaction time, Higher yields |
| Multicomponent Reaction | Aldehyde, Amine, Sulfur source, other building blocks | Various catalysts (e.g., Lewis acids, enzymes) | High atom economy, Step efficiency |
Mechanistic Elucidation of Key Synthetic Steps
The primary reactions in the synthesis of this compound are the Hantzsch thiazole synthesis and reductive amination, both of which have well-established mechanisms.
The Hantzsch thiazole synthesis typically proceeds through a sequence of steps: chemhelpasap.comsynarchive.comyoutube.com
Nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide.
Formation of a hemithioacetal intermediate.
Intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon.
Dehydration of the resulting heterocyclic alcohol to form the aromatic thiazole ring.
The reductive amination mechanism involves two main stages: numberanalytics.comchemistrysteps.commasterorganicchemistry.com
Nucleophilic attack of methylamine on the carbonyl carbon of 3-(1,3-thiazol-2-yl)benzaldehyde to form a hemiaminal.
Dehydration of the hemiaminal to form a Schiff base (imine).
Reduction of the imine by a hydride reagent, such as sodium borohydride, to yield the final secondary amine. In some cases, the primary amine product can react further with the aldehyde to form a tertiary amine byproduct. vaia.com
Green Chemistry Principles and Sustainable Synthetic Approaches in the Context of this compound
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. bepls.comresearchgate.netbohrium.com Key areas of focus include:
Catalysis: The use of reusable heterogeneous catalysts for both the thiazole synthesis and the reductive amination steps can simplify purification and reduce waste. nih.govchemrxiv.org
Solvent Choice: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or even performing reactions under solvent-free conditions is a primary goal. bepls.comresearchgate.netemerald.com Microwave-assisted and ultrasound-mediated syntheses can often be performed in greener solvents with improved efficiency. bepls.comscilit.com
Atom Economy: One-pot and multicomponent reactions inherently improve atom economy by incorporating a higher proportion of the starting material atoms into the final product. nih.govacs.org
Sustainable Reagents: Employing sustainable C1 sources like methanol (B129727) for the N-methylation step is an area of active research, moving away from more toxic and wasteful methylating agents. researchgate.net The use of safer reducing agents in reductive amination that avoid the reduction of other functional groups is also a key consideration. researchgate.net
| Green Chemistry Principle | Application in Synthesis | Example |
|---|---|---|
| Use of Catalysis | Employing reusable catalysts | Silica-supported tungstosilisic acid for Hantzsch synthesis nih.gov |
| Safer Solvents | Using water or ethanol as a solvent | Water-based synthesis of thiazole derivatives bepls.com |
| Atom Economy | Designing multicomponent reactions | One-pot synthesis of thiazoles from aldehydes, thiourea, and haloketones acs.org |
| Use of Renewable Feedstocks | Utilizing sustainable C1 sources | N-methylation using methanol researchgate.net |
Solvent Selection, Minimization, and Alternatives
The choice of solvent is critical in the synthesis of this compound, impacting reaction rates, yields, and environmental footprint. In recent years, there has been a significant shift towards greener and more sustainable solvent choices. nih.gov
For the Hantzsch thiazole synthesis step, traditional solvents include alcohols like ethanol or methanol. chemhelpasap.com However, greener alternatives are gaining prominence. Glycerol has been reported as a highly effective and environmentally benign solvent for the synthesis of 2-arylbenzothiazoles, often proceeding at ambient temperature without the need for a catalyst. nih.gov Another green solvent that has been successfully employed is water. "On water" synthesis of 2-substituted benzothiazoles has been shown to be highly efficient and chemoselective, proceeding at elevated temperatures and eliminating the need for organic solvents and catalysts. rsc.org
In the reductive amination step, solvents such as 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and methanol are commonly used. google.comorganic-chemistry.org Sodium triacetoxyborohydride, a mild and selective reducing agent, is often used in DCE. organic-chemistry.org For catalytic hydrogenations, methanol is a frequent choice of solvent. google.com Efforts to minimize solvent use include performing reactions under solvent-free conditions, which has been demonstrated for the synthesis of 2-aminothiazoles. organic-chemistry.org
Table 1: Solvent Systems for Thiazole Synthesis and Reductive Amination
| Reaction Step | Conventional Solvents | Green Alternatives | Key Advantages of Alternatives |
|---|---|---|---|
| Hantzsch Thiazole Synthesis | Ethanol, Methanol, Acetonitrile | Glycerol, Water, PEG-400 | Non-toxic, biodegradable, recyclable, catalyst-free options. nih.govrsc.org |
| Reductive Amination | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol | Methanol (from sustainable sources), Solvent-free | Methanol is a versatile solvent for many reducing agents; solvent-free conditions reduce waste. google.comresearchgate.net |
Catalyst Development, Efficiency, and Recovery
Catalysts play a pivotal role in enhancing the efficiency and selectivity of the synthesis of this compound. Both the thiazole ring formation and the reductive amination step can be significantly improved with appropriate catalysts.
In the context of Hantzsch thiazole synthesis, various catalysts have been developed to improve reaction conditions and yields. For instance, silica-supported tungstosilisic acid has been used as an efficient and reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. mdpi.com This catalyst offers advantages such as high reaction rates, high yields, and simple workup procedures with the ability to be recovered and reused. mdpi.com Another effective catalyst is 1,4-diazabicyclo[2.2.2]octane (DABCO), which has been employed in the synthesis of thiazol-2-imine derivatives. nih.gov
For the reductive amination step, a wide array of catalysts has been reported. Nickel nanoparticles have been shown to catalyze the reductive amination of aldehydes via transfer hydrogenation. organic-chemistry.org Cobalt-based composites have also been investigated as efficient catalysts for the amination of aromatic aldehydes with hydrogen gas. mdpi.com For laboratory-scale synthesis, sodium triacetoxyborohydride is a common stoichiometric reagent that does not require a metal catalyst but may be catalyzed by acetic acid. organic-chemistry.org In industrial settings, catalytic hydrogenation using metals like palladium on carbon (Pd/C) is a prevalent method for imine reduction. google.com
Table 2: Catalysts for Key Synthetic Steps
| Synthetic Step | Catalyst | Typical Conditions | Efficiency/Recovery |
|---|---|---|---|
| Hantzsch Thiazole Synthesis | Silica-supported tungstosilisic acid | Conventional heating or ultrasonic irradiation | High yields (79-90%), reusable catalyst. mdpi.com |
| Hantzsch Thiazole Synthesis | DABCO | Reflux in Ethanol | Good to high yields, mild conditions. nih.gov |
| Reductive Amination | Nickel Nanoparticles | Isopropanol, 76°C | Effective for transfer hydrogenation. organic-chemistry.org |
| Reductive Amination | Co-containing composites | H₂ (100 bar), 100°C | High yields (72-96%), platinum-metal-free. mdpi.comresearchgate.net |
| Reductive Amination | Pd/C | H₂, Methanol | Widely used, efficient for hydrogenation. google.com |
Purification Techniques and Yield Optimization Strategies
The purification of this compound and its intermediates is crucial for obtaining a product of high purity. Common purification methods include column chromatography, crystallization, and distillation. For the intermediates like 3-(1,3-thiazol-2-yl)benzaldehyde, silica (B1680970) gel column chromatography is a standard procedure. The final product, being a secondary amine, can also be purified by column chromatography or by conversion to a salt (e.g., hydrochloride salt) followed by crystallization.
Yield optimization is a key consideration in the synthesis. For the thiazole ring formation, strategies to maximize yield include the careful selection of reactants and catalysts. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in some thiazole syntheses. organic-chemistry.org
In the reductive amination step, the yield can be optimized by controlling the reaction conditions, such as temperature, pressure (for catalytic hydrogenation), and the choice of reducing agent. For instance, in the N-alkylation of benzylamines, the choice of base and solvent can significantly impact the yield. researchgate.net The use of cesium carbonate as a base in DMF has been reported to be highly efficient for the mono-N-alkylation of primary benzylamines. researchgate.net When using catalytic hydrogenation, the catalyst loading and hydrogen pressure are critical parameters to optimize for achieving high conversion and selectivity. google.com
Table 3: Yield Optimization Strategies
| Synthetic Step | Strategy | Example | Outcome |
|---|---|---|---|
| Thiazole Synthesis | Microwave-assisted synthesis | Domino alkylation-cyclization of propargyl bromides with thioureas | High yields in a few minutes. organic-chemistry.org |
| Thiazole Synthesis | Use of efficient catalysts | Silica-supported tungstosilisic acid | High yields and reusability of the catalyst. mdpi.com |
| Reductive Amination | Optimization of base and solvent | Cesium carbonate in DMF for N-alkylation | High chemoselectivity and yields up to 98%. researchgate.net |
| Reductive Amination | Catalyst and condition screening | Co-containing composites at 100-150°C and 100-150 bar H₂ | Quantitative yields of the target amine. mdpi.comresearchgate.net |
Advanced Structural Characterization and Spectroscopic Analysis of N Methyl 3 1,3 Thiazol 2 Yl Benzylamine
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)
The molecular structure of N-methyl-3-(1,3-thiazol-2-yl)benzylamine possesses a chiral center at the benzylic carbon, which is bonded to four distinct substituents: a hydrogen atom, a methyl group, an amino group, and the 3-(1,3-thiazol-2-yl)phenyl group. Consequently, this compound can exist as a pair of non-superimposable mirror images known as enantiomers. While commercially available this compound is typically supplied as a racemate (an equal mixture of both enantiomers), the characterization of its individual enantiomers is crucial for applications where stereochemistry influences biological activity or material properties. Chiroptical spectroscopy, particularly Circular Dichroism (CD), provides a powerful tool for determining the enantiomeric purity and absolute configuration of such chiral molecules. saschirality.org
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left and right circularly polarized light. saschirality.org Enantiomers, while having identical physical properties in a non-chiral environment (e.g., boiling point, solubility), exhibit opposite chiroptical behavior. jascoinc.com Circular Dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. chromatographytoday.com This differential absorption, known as the CD effect or Cotton effect, is non-zero only for chiral molecules.
For the enantiomeric purity assessment of this compound, a CD spectrum of a given sample would be recorded. A pure sample of one enantiomer will show a characteristic CD spectrum, while its mirror image will display a spectrum of equal magnitude but opposite sign. nih.gov A racemic mixture, containing equal amounts of both enantiomers, will be CD-silent as the opposing signals cancel each other out. chromatographytoday.com Therefore, the magnitude of the CD signal at a specific wavelength is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov By constructing a calibration curve with samples of known enantiomeric composition, the enantiomeric purity of an unknown sample can be precisely determined. hindsinstruments.com
The determination of the absolute configuration (i.e., the R or S designation at the chiral center) of this compound requires more advanced analysis. One established method involves comparing the experimentally measured CD spectrum with that of a reference standard of known absolute configuration. mtoz-biolabs.com However, if such a standard is unavailable, theoretical calculations based on quantum mechanics can be employed. americanlaboratory.com In this approach, the CD spectra for both the R and S enantiomers are computationally predicted. The absolute configuration of the synthesized or isolated enantiomer is then assigned by matching its experimental CD spectrum to the calculated one. frontiersin.org For chiral amines, derivatization with a chromophoric group can sometimes be used to induce predictable CD signals that correlate with the absolute configuration. doi.org
While no specific experimental chiroptical data for this compound has been reported in the scientific literature, the following table illustrates the type of data that would be obtained from a Circular Dichroism analysis for the purpose of determining enantiomeric purity.
Table 1: Illustrative Circular Dichroism Data for Enantiomeric Purity Analysis of this compound
| Sample Description | Enantiomeric Excess (ee) (%) | Wavelength of Maximum Absorption (λmax) (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) at λmax |
| Racemic Mixture | 0 | Not Applicable | 0 |
| (S)-enantiomer | >99 | 265 | +15,200 |
| (R)-enantiomer | >99 | 265 | -15,200 |
| Sample A | 95 (S) | 265 | +14,440 |
| Sample B | 50 (R) | 265 | -7,600 |
This table is for illustrative purposes only, as no experimental chiroptical data for this compound has been published.
Computational and Theoretical Investigations of N Methyl 3 1,3 Thiazol 2 Yl Benzylamine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and geometry of organic molecules. rsc.orgedu.krd Methods like the B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. nih.govresearchgate.netresearchgate.net For N-methyl-3-(1,3-thiazol-2-yl)benzylamine, DFT calculations would establish the most stable three-dimensional conformation by finding the global minimum on the potential energy surface. These calculations have been successfully used to confirm the structures of novel thiazole (B1198619) derivatives by comparing theoretical parameters with experimental X-ray crystallography data. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) relates to the electron-donating ability, while the LUMO energy (ELUMO) relates to the electron-accepting ability. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
In studies of similar thiazole derivatives, the HOMO and LUMO densities are often found to be localized over the π-conjugated systems of the aromatic and heterocyclic rings. nih.gov For this compound, the HOMO would likely be distributed across the electron-rich thiazole and benzyl (B1604629) rings, while the LUMO would also be concentrated on these aromatic systems. The energy gap would provide a quantitative measure of its kinetic stability and potential for intramolecular charge transfer, which is often a π–π* transition. nih.gov
Table 1: Representative FMO Data for Thiazole Derivatives Calculated via DFT This table presents typical values found in the literature for analogous compounds to illustrate the expected data for this compound.
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Substituted Thiazole Derivative A | -5.3582 | -0.8765 | 4.4818 nih.gov |
| Substituted Thiazole Derivative B | -5.3210 | -1.5715 | 3.7495 nih.gov |
The Molecular Electrostatic Potential (ESP) surface is mapped onto the electron density surface to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attacks. researchgate.net The ESP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netnih.gov
For this compound, the ESP map would likely show the most negative potential (red regions) localized around the nitrogen and sulfur atoms of the thiazole ring, identifying them as primary sites for interactions with electrophiles or as hydrogen bond acceptors. researchgate.net Positive potential (blue regions) would be expected around the amine hydrogen atom, highlighting its role as a potential hydrogen bond donor. nih.govnih.gov
DFT calculations are a reliable method for predicting spectroscopic data, which can aid in the structural characterization of newly synthesized compounds. researchgate.net By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical predictions, especially when accounting for conformational isomers and solvent effects, often show excellent agreement with experimental data, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR. nih.gov
Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) can be performed. The computed frequencies are typically scaled by a factor to correct for anharmonicity and limitations of the theoretical level, allowing for a direct comparison with experimental IR spectra. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound The following are hypothetical, yet realistic, ¹³C NMR chemical shift values based on computational data for analogous structures containing thiazole and benzylamine (B48309) moieties. researchgate.netmdpi.commdpi.comnih.gov
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Thiazole C2 (attached to benzyl) | ~168 |
| Thiazole C4 | ~120 |
| Thiazole C5 | ~143 |
| Benzyl C1 (ipso, attached to CH₂) | ~140 |
| Benzyl C3 (ipso, attached to thiazole) | ~135 |
| Benzyl Aromatic CHs | ~125-130 |
| CH₂ (benzyl) | ~55 |
| N-CH₃ | ~35 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For this compound, which has a flexible side chain, MD simulations can explore its conformational landscape, revealing the most populated conformations and the energy barriers between them. Such simulations, often performed in a solvent box (e.g., water or DMSO) to mimic experimental conditions, provide insight into how the molecule's shape fluctuates and how it interacts with its environment through hydrogen bonding and other non-covalent interactions. nih.gov These studies are particularly useful for understanding how a molecule might bind to a biological target. nih.gov
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to correlate molecular structures with their physicochemical properties or biological activities. nih.gov These models are built by calculating a set of molecular descriptors (e.g., topological, electronic, or conformational) for a series of related compounds and then using techniques like multiple linear regression (MLR) to create a mathematical equation that predicts a specific property (e.g., solubility, binding affinity, or reaction rate). nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict antitumor activity, for instance, by identifying key structural features that contribute to its efficacy. nih.gov
Reaction Mechanism Studies through Computational Reaction Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net The calculation of activation energies (the energy difference between the reactant and the transition state) allows for the determination of the most probable reaction pathway. researchgate.net For this compound, computational studies could investigate its synthesis route, for example, the mechanism of amide bond formation followed by reduction, or explore potential metabolic pathways, such as N-dealkylation or aromatic hydroxylation. Such studies provide a detailed, step-by-step understanding of chemical transformations at the molecular level. nih.gov
Mechanistic Investigations and Chemical Reactivity of N Methyl 3 1,3 Thiazol 2 Yl Benzylamine
Elucidation of Specific Reaction Mechanisms and Identification of Intermediate Species
The synthesis of N-methyl-3-(1,3-thiazol-2-yl)benzylamine involves the formation of the thiazole (B1198619) ring and the subsequent attachment and modification of the benzylamine (B48309) moiety. While specific mechanistic studies for this exact compound are not extensively documented in the reviewed literature, the synthesis can be understood through established reactions for similar 2-arylthiazole and N-methylbenzylamine derivatives.
A probable synthetic pathway involves the Hantzsch thiazole synthesis , a well-established method for the formation of thiazole rings. mdpi.comsynarchive.comyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.com In the context of this compound, the synthesis would likely commence with the reaction of a 3-substituted-α-haloacetophenone with a suitable thiourea (B124793) derivative.
The proposed mechanism, illustrated with a related reaction, can be broken down into the following key steps:
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This results in the formation of an intermediate species. youtube.com
Intramolecular Cyclization: Subsequent intramolecular cyclization occurs through the nucleophilic attack of the nitrogen atom onto the carbonyl carbon.
Dehydration: The resulting intermediate undergoes dehydration to form the aromatic thiazole ring. youtube.com
The formation of the N-methylbenzylamine side chain can be achieved through several methods. One common approach is reductive amination. nih.gov This would involve the reaction of a 3-(1,3-thiazol-2-yl)benzaldehyde with methylamine (B109427), followed by reduction of the resulting imine. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to the final secondary amine.
Another potential route involves the direct N-arylation of benzylamine with an appropriate aryl halide, a reaction that can be catalyzed by ligand-free copper(I) systems. researchgate.net
Intermediate species in these reaction pathways would include the initial adduct from the SN2 reaction in the Hantzsch synthesis, the cyclized non-aromatic thiazoline (B8809763) intermediate before dehydration, and the imine or Schiff base intermediate in the reductive amination step.
Kinetic Studies and Thermodynamic Analysis of Chemical Transformations
Kinetic Studies: The kinetics of the Hantzsch thiazole synthesis are influenced by several factors, including the nature of the reactants, the solvent, and the presence of a catalyst. mdpi.com The reaction rate is typically dependent on the concentration of both the α-haloketone and the thioamide. The use of microwave assistance has been shown to significantly accelerate the rate of Hantzsch thiazole synthesis, reducing reaction times from hours to minutes. nih.gov
Thermodynamic Analysis: The thermodynamics of the complexation of thiazole derivatives with metal ions have been investigated for some systems. chemijournal.com These studies reveal that the formation of metal complexes is often a spontaneous process, as indicated by a negative Gibbs free energy change (ΔG). The enthalpy change (ΔH) for these complexations is frequently negative, indicating an exothermic process, while a positive entropy change (ΔS) suggests that the reactions are entropically favored. chemijournal.com
For the interaction of thiazole derivatives with biomolecules, such as cyclodextrins, thermodynamic parameters indicate that the complex formation is driven by a combination of forces, including van der Waals forces, hydrogen bonding, and hydrophobic interactions. researchgate.net The stoichiometry and stability of these host-guest complexes are dependent on the size and structure of both the thiazole derivative and the host molecule.
The following table provides illustrative thermodynamic data for the complexation of a related thiazole derivative with a metal ion, which can offer insights into the potential thermodynamic profile of this compound complexation.
| Thermodynamic Parameter | Illustrative Value for a Related Thiazole Complex chemijournal.com |
| ΔG (kJ/mol) | Negative (indicating spontaneity) |
| ΔH (kJ/mol) | Negative (indicating exothermic reaction) |
| ΔS (J/mol·K) | Positive (indicating an increase in entropy) |
Note: The values in this table are for a representative thiazole Schiff base complex and are intended to be illustrative of the general thermodynamic trends. Specific values for this compound are not available.
This compound as a Ligand in Coordination Chemistry
The thiazole ring, with its nitrogen and sulfur heteroatoms, is a well-known coordinating moiety in the formation of metal complexes. mdpi.comresearchgate.net The N-methylbenzylamine portion of the molecule also presents a nitrogen donor atom, making this compound a potentially versatile ligand.
Principles of Metal Chelation and Complex Formation
This compound can act as a chelating ligand, binding to a central metal ion through multiple donor atoms to form a stable, ring-like structure known as a chelate. The primary coordination sites are the nitrogen atom of the thiazole ring and the nitrogen atom of the benzylamine group. The sulfur atom of the thiazole ring can also participate in coordination, leading to different binding modes.
The formation of metal complexes is governed by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the properties of the ligand, and the reaction conditions. The stability of the resulting complexes is influenced by the chelate effect, where the formation of a five- or six-membered ring with the metal ion leads to enhanced thermodynamic stability compared to coordination with monodentate ligands.
Studies on related benzothiazole (B30560) ligands have shown that they can coordinate to a variety of transition metals, including zinc(II), in a monodentate or bidentate fashion. nih.gov For instance, in some complexes, the benzothiazole ligand coordinates through the sulfur atom, while in others, it chelates through both nitrogen and sulfur atoms. nih.gov
Influence on Transition Metal Catalysis and Reaction Pathways
Ligands play a crucial role in transition metal catalysis by modulating the steric and electronic properties of the metal center, thereby influencing the catalytic activity and selectivity of the reaction. rutgers.edu While specific catalytic applications of this compound are not detailed in the reviewed literature, the structural motifs present in the molecule suggest its potential as a ligand in various catalytic transformations.
The thiazole moiety, particularly as a thiazol-2-ylidene, can act as an N-heterocyclic carbene (NHC) ligand. mdpi.com NHCs are known for their strong σ-donating properties, which can enhance the catalytic activity of transition metals in a wide range of reactions, including cross-coupling and C-H activation. rutgers.edu
The benzylamine portion of the ligand can also influence the catalytic process. For example, in palladium-catalyzed alkyne arylation, the steric bulk of an N-methylbenzylamine derivative was found to control the regioselectivity of the reaction. nih.gov This highlights how modifications to the ligand structure can be used to direct the outcome of a catalytic transformation.
The combination of the thiazole and N-methylbenzylamine functionalities in a single ligand could lead to unique catalytic properties, potentially enabling novel reaction pathways or enhancing the efficiency of existing ones.
Molecular Recognition Studies with Defined Chemical Systems
The ability of a molecule to engage in specific non-covalent interactions is the basis of molecular recognition. The structural features of this compound, including its aromatic rings and heteroatoms, make it a candidate for participation in various molecular recognition events.
Host-Guest Chemistry and Supramolecular Interactions: Thiazole-containing compounds are known to form supramolecular assemblies through a variety of non-covalent interactions, such as hydrogen bonding and π-stacking. nih.gov The crystal structures of related imidazo[2,1-b] researchgate.netchemijournal.comresearchgate.netthiadiazoles reveal the formation of dimers and ribbons through C-H···N hydrogen bonds and π-stacking interactions between the aromatic rings. nih.gov It is plausible that this compound could engage in similar interactions, leading to the formation of well-defined supramolecular structures.
The interaction of thiazole derivatives with host molecules, such as cyclodextrins, has been studied to understand the principles of host-guest chemistry. researchgate.net These studies show that the thiazole-containing guest can be encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) host, with the stability of the complex being influenced by the size and shape of both molecules.
In Vitro Binding to Isolated Biomolecules for Mechanistic Understanding: Thiazole derivatives have been investigated for their ability to bind to various biomolecules, including DNA. rsc.orgacs.org For example, the fluorescent dye Thiazole Orange exhibits a high affinity for G-quadruplex DNA, with the binding being driven by end-stacking interactions with the guanine (B1146940) tetrads. acs.org
The binding of thiazole-based compounds to proteins has also been explored. Molecular docking studies of thiazole derivatives with tubulin have shown that the thiazole ring can form non-covalent interactions with key amino acid residues in the binding pocket, such as AsnB249 and AsnA101. nih.gov These interactions contribute to the stability of the ligand-receptor complex.
While direct in vitro binding studies of this compound with specific biomolecules are not reported, the presence of the thiazole and benzylamine moieties suggests that it could interact with biological targets through a combination of hydrophobic interactions, hydrogen bonding, and π-stacking.
The following table summarizes the types of interactions that could be involved in the molecular recognition of this compound, based on studies of related compounds.
| Type of Interaction | Potential Interacting Partners |
| Hydrogen Bonding | Amino acid residues in proteins, DNA bases, host molecules |
| π-Stacking | Aromatic amino acid side chains, DNA base pairs, other aromatic molecules |
| Hydrophobic Interactions | Hydrophobic pockets in proteins, cyclodextrin cavities |
| van der Waals Forces | General close-contact interactions with other molecules |
Derivatization, Functionalization, and Structure Property Relationship Studies of N Methyl 3 1,3 Thiazol 2 Yl Benzylamine Scaffolds
Rational Design and Synthesis of Analogues and Derivatives of N-methyl-3-(1,3-thiazol-2-yl)benzylamine
The rational design of analogues of this compound involves strategic modifications to the core structure to systematically probe and tune its properties. The synthesis of such compounds typically relies on established methods for forming the thiazole (B1198619) ring and for functionalizing the benzylamine (B48309) moiety.
A cornerstone in the synthesis of thiazole rings is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-haloketone and a thioamide. bepls.com Variations of this method, such as the reaction of thiosemicarbazide (B42300) derivatives with substituted phenacyl bromides, provide a versatile route to highly functionalized thiazole scaffolds. nih.govmdpi.com For instance, a series of 2-{2-[4-(4-methylpiperazin-1-yl)benzylidene]hydrazinyl}thiazoles were synthesized by reacting 2-[4-(4-methylpiperazin-1-yl)benzylidene]hydrazinecarbothioamide with various substituted phenacyl bromides. nih.govmdpi.com This modular approach allows for the introduction of a wide range of substituents onto the thiazole ring, enabling the creation of a library of analogues.
The synthesis of derivatives can be approached in a multi-step fashion. For example, a common strategy involves the initial synthesis of a key intermediate, which is then further modified. One study reported the synthesis of 2-(4-(4-methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide from 4-(4-methylpiperazin-1-yl)benzaldehyde and thiosemicarbazide. nih.gov This intermediate was subsequently cyclized with different α-bromoacetophenones to yield the final thiazole derivatives. nih.gov This method highlights a rational design process where complexity is built sequentially.
Below is a table summarizing the synthesis of several thiazole derivatives, illustrating the yields achieved with different substituents. This data showcases the versatility of the synthetic route for creating a diverse set of analogues.
| Compound ID | Substituent on Phenyl Ring (at position 4 of thiazole) | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 3a | -H | 79 | 254–255 | nih.gov |
| 3b | 4-CH₃ | 72 | 252–254 | nih.gov |
| 3h | 4-Br | 85 | 253–255 | nih.gov |
| 3k | 2,4-di-F | 70 | 250–251 | nih.gov |
The N-methylbenzylamine portion of the scaffold can be synthesized or modified through standard organic synthesis techniques, such as reductive amination of the corresponding aldehyde or alkylation of a primary amine. orgsyn.org Combining these synthetic strategies allows for extensive derivatization at both the thiazole and benzylamine parts of the molecule.
Systematic Exploration of Substituent Effects on Chemical Reactivity and Stability
The chemical reactivity and stability of the this compound scaffold are intrinsically linked to the electronic nature of substituents on both the thiazole and the phenyl rings. The thiazole ring itself possesses an acidic proton at the C-2 position, which enhances its reactivity and makes it a valuable synthon for generating new compounds. nih.gov
Systematic exploration involves placing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions and studying their impact.
Substituents on the Benzyl (B1604629) Ring: Attaching EWGs (e.g., -NO₂, -CN, -CF₃) to the phenyl ring would decrease the electron density on the benzylic carbon and lower the basicity (pKa) of the secondary amine. This would make the amine less nucleophilic. Conversely, EDGs (e.g., -OCH₃, -CH₃) would increase the electron density, enhancing the amine's basicity and nucleophilicity. These effects can influence the course of reactions involving the amine group. mdpi.com
Strategies for Modulation of Physicochemical Properties relevant to Chemical Applications (e.g., solubility in organic solvents, phase behavior, crystallization)
Modulating the physicochemical properties of the this compound scaffold is essential for its practical application in areas like organic synthesis and materials science. Key properties of interest include solubility, phase behavior, and crystallization.
Solubility: The solubility of the parent compound in various organic solvents can be tuned by introducing appropriate functional groups.
To enhance solubility in polar solvents (e.g., methanol (B129727), DMSO), polar functional groups such as hydroxyl (-OH), carboxylic acid (-COOH), or amide (-CONH₂) can be incorporated into the benzyl or thiazole ring.
To improve solubility in non-polar solvents (e.g., hexane, toluene), introducing lipophilic moieties like long alkyl chains or bulky silyl (B83357) groups would be effective. The goal of modulating derivatives for improved solubility is a common strategy in chemical and drug development. fabad.org.trmdpi.com
Phase Behavior and Crystallization: The solid-state properties, including melting point and crystal packing, are highly dependent on the molecular structure. Minor changes to the scaffold can lead to significant differences in these properties. The introduction of groups capable of forming strong intermolecular interactions, such as hydrogen bonds or π-π stacking, can raise the melting point and influence the crystal habit. For example, the carbamate (B1207046) N-H and thiazole nitrogen in a related structure were found to form intermolecular hydrogen bonds, leading to specific packing arrangements in the crystal lattice. mdpi.com The ability to obtain high-quality crystals is crucial for unambiguous structure determination via single-crystal X-ray diffraction, a technique that has been used to confirm the structure of related thiazole derivatives. mdpi.comresearchgate.net
The table below shows the impact of different substituents on the melting point of various thiazole derivatives, demonstrating the structure-property relationship.
| Substituent on Phenyl Ring (at position 4 of thiazole) | Melting Point (°C) | Reference |
|---|---|---|
| 4-Cl | 258–259 | nih.gov |
| 4-Br | 253–255 | nih.gov |
| 4-F | 245–246 | nih.gov |
| 2,4-di-Cl | 247–248 | nih.gov |
Incorporation into Polymeric or Supramolecular Architectures for Material Science Applications
While specific examples of incorporating this compound into polymeric or supramolecular structures are not extensively documented, the scaffold possesses key features that make it a promising candidate for materials science applications.
Supramolecular Architectures: The molecule contains both hydrogen-bond donors (the N-H group) and acceptors (the nitrogen atoms of the thiazole and the secondary amine). This allows for the formation of predictable, self-assembled structures through hydrogen bonding. mdpi.com Furthermore, the phenyl and thiazole rings are aromatic systems capable of engaging in π-π stacking interactions, which can further direct the assembly of molecules into ordered one-, two-, or three-dimensional networks. The design of molecules containing multiple thiazole rings has been shown to enhance certain properties, a principle that could be applied to create larger supramolecular systems. nih.gov
Polymeric Architectures: To incorporate the scaffold into a polymer, a polymerizable functional group would need to be introduced. This could be achieved by:
Attaching a vinyl or acryloyl group to the benzyl ring or the amine nitrogen, allowing for chain-growth polymerization.
Introducing functional groups like -OH or -COOH on the benzyl ring, which could then be used in step-growth polymerization to form polyesters or polyamides.
The resulting polymers would feature the thiazolyl-benzylamine moiety as a repeating unit, potentially imparting unique optical, electronic, or recognition properties to the bulk material. The thiazole ring's rigidity and electronic characteristics are known to be valuable in influencing the properties of larger molecular assemblies. mdpi.com
Development as Chemical Probes or Research Tools for Fundamental Organic Synthesis and Chemical Biology
The this compound structure is a valuable starting point for the development of chemical probes and research tools. Thiazole-containing compounds are prevalent in bioactive molecules and approved drugs, indicating that this scaffold has a "privileged structure" that is well-tolerated by biological systems. fabad.org.tr
To function as a chemical probe, the molecule would need to be derivatized to include a reporter group (e.g., a fluorophore, a biotin (B1667282) tag) and potentially a reactive group for covalent labeling of a target. The benzyl ring is an ideal location for such modifications, as its functionalization is less likely to interfere with the potential interactions mediated by the thiazole-amine core.
In fundamental organic synthesis, derivatives of this scaffold can serve as versatile building blocks. mdpi.com The different reactive sites—the amine, the aromatic C-H bonds of the benzyl ring, and the C-H bonds of the thiazole ring—can be selectively functionalized, allowing the molecule to be used in the construction of more complex chemical entities. The development of new synthetic methods often relies on such versatile heterocyclic intermediates. bepls.comscientificforefront.org The thiazole ring, in particular, is a key component in a variety of therapeutic agents, making its derivatives important research tools for discovering new drug leads. fabad.org.trresearchgate.net
Advanced Analytical Methodologies for Characterization and Quantitation in Research Settings
Chromatographic Techniques (e.g., HPLC, GC, SFC) for Purity Assessment and Quantitative Analysis in Complex Mixtures
Chromatographic methods are the cornerstone for the separation, identification, and quantification of N-methyl-3-(1,3-thiazol-2-yl)benzylamine. The choice of technique is dictated by the compound's physicochemical properties and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, employing a non-polar stationary phase and a polar mobile phase.
Purity Assessment: HPLC coupled with a diode-array detector (DAD) or mass spectrometry (MS) allows for the detection and identification of impurities. The high resolution of modern HPLC columns enables the separation of closely related structural analogues.
Quantitative Analysis: For quantitative purposes, a calibration curve is constructed by analyzing standard solutions of known concentrations. The peak area of the analyte is proportional to its concentration. A robust HPLC method for this compound would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). researchgate.net
Illustrative HPLC Method Parameters:
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While this compound may require derivatization to enhance its volatility and thermal stability, GC offers high separation efficiency and sensitivity, especially when coupled with a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS is a powerful tool for the definitive identification of the compound and its metabolites or degradation products based on their mass spectra. nih.gov
Supercritical Fluid Chromatography (SFC) presents a green alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. SFC can offer rapid and efficient separations and is compatible with both UV and MS detectors.
Electrophoretic Methods (e.g., Capillary Electrophoresis) for High-Resolution Separations
Capillary electrophoresis (CE) offers exceptionally high separation efficiency and resolution, making it a valuable technique for the analysis of complex samples containing this compound. In CE, separation is achieved based on the differential migration of analytes in an electric field.
Purity Profiling: The high resolving power of CE can reveal impurities that may not be separated by HPLC.
Analysis of Chiral Isomers: If this compound exists as enantiomers, chiral CE methods can be developed to separate and quantify each isomer.
Advanced Spectrophotometric and Spectrofluorometric Assays for Specialized Detection and Concentration Determination
Spectrophotometric and spectrofluorometric methods are often employed for the rapid and sensitive quantification of compounds.
UV-Vis Spectrophotometry: this compound, containing aromatic and thiazole (B1198619) rings, is expected to exhibit characteristic UV absorbance maxima. A simple and rapid quantification can be performed by measuring the absorbance at a specific wavelength and using a calibration curve.
Fluorescence Spectroscopy: If the compound is naturally fluorescent or can be derivatized with a fluorophore, spectrofluorometry can offer significantly higher sensitivity and selectivity compared to UV-Vis spectrophotometry.
Illustrative Spectroscopic Data:
| Parameter | Value |
|---|---|
| UV-Vis λmax (in Methanol) | ~260 nm (Illustrative) |
| Molar Absorptivity (ε) | To be determined experimentally |
| Fluorescence Excitation λmax | To be determined (if applicable) |
| Fluorescence Emission λmax | To be determined (if applicable) |
Development of Novel Analytical Probes Utilizing this compound as a Sensing Element
The unique structural features of this compound, specifically the presence of the nitrogen and sulfur atoms in the thiazole ring and the benzylamine (B48309) moiety, make it a candidate for development as a molecular sensor. mdpi.com These heteroatoms can act as binding sites for metal ions or other analytes.
Chelating Agent: The thiazole and amine groups can coordinate with metal ions, leading to a change in the spectroscopic properties (e.g., color or fluorescence) of the molecule. This change can be exploited for the selective detection of specific metal ions.
Fluorogenic Probes: By incorporating this compound into a larger molecular framework, it is conceivable to design a probe that exhibits a change in its fluorescence properties upon interaction with a target analyte. Research in this area would involve synthesizing derivatives and studying their interactions with various analytes using spectroscopic techniques. The development of such probes holds promise for applications in environmental monitoring and biological imaging.
Emerging Research Directions and Future Perspectives for N Methyl 3 1,3 Thiazol 2 Yl Benzylamine Derivatives
Unexplored Synthetic Avenues and Methodological Advancements for Related Scaffolds
The synthesis of the thiazole (B1198619) ring is a well-established area of organic chemistry, with the Hantzsch synthesis being a traditional and widely used method involving the reaction of α-haloketones with thioamides. bepls.comnih.gov However, future research is pivoting towards more environmentally benign and efficient synthetic strategies. These modern approaches often suffer from fewer drawbacks, such as harsh reaction conditions or the use of hazardous chemicals. bepls.com
Recent advancements focus on green chemistry principles, including:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields. For example, novel hydrazinyl thiazole derivatives have been synthesized with good yield and purity under microwave irradiation. nih.gov
Ultrasonic-Mediated Synthesis: The use of ultrasound is another green method that can accelerate reactions and improve efficiency. bepls.com
Multi-Component Reactions (MCRs): One-pot MCRs are highly efficient as they combine several steps without isolating intermediates, saving time, solvents, and resources. Chemoenzymatic methods using enzymes like α-amylase in one-pot reactions have been explored for thiazole synthesis. analis.com.my
Green Catalysts and Solvents: The development of recyclable catalysts and the use of greener solvents like PEG-400 or even solvent-free conditions are central to modern synthetic efforts. bepls.com A catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea (B124793) in PEG-400 has been shown to produce excellent yields. bepls.com
For the benzylamine (B48309) portion, research is moving beyond classical methods like the reaction of benzyl (B1604629) chloride with ammonia (B1221849). The "borrowing hydrogen" methodology, which involves the direct coupling of benzyl alcohols with ammonia sources using nickel catalysts, is an attractive and atom-economical alternative. acs.org
| Method | Description | Advantages | Reference |
|---|---|---|---|
| Hantzsch Synthesis | Reaction of α-haloketones with thioamides. | Well-established, versatile for introducing functional groups. | bepls.com |
| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction. | Rapid reaction times, high purity, and yields. | nih.gov |
| Multi-Component Reactions | Combines three or more reactants in a single step. | High atom economy, reduced waste, operational simplicity. | analis.com.mybepls.com |
| Catalyst-Free Synthesis in PEG-400 | Uses a green solvent and avoids a catalyst. | Environmentally benign, simple, excellent yields. | bepls.com |
Novel Applications in Catalysis, Smart Materials, and Advanced Organic Synthesis
The unique combination of a nucleophilic amine and an electron-rich thiazole ring makes derivatives of N-methyl-3-(1,3-thiazol-2-yl)benzylamine prime candidates for new roles in catalysis and materials science.
Catalysis: Chiral primary and secondary amines are powerful organocatalysts, capable of forming enamine and iminium intermediates. rsc.orgresearchgate.net Derivatives of the title compound could be developed into novel organocatalysts for asymmetric reactions, such as Michael additions and Mannich reactions, which are fundamental transformations in organic synthesis. nih.gov The thiazole moiety could act as a hydrogen-bond donor or a coordinating ligand in bifunctional catalysts. Thiazolones, which are structurally related, have already shown significant promise in asymmetric organocatalysis. nih.govresearchgate.net
Smart Materials: Thiazole derivatives are being explored for applications in materials science.
Fluorescent Sensors: The thiazoline (B8809763) ring, a reduced form of thiazole, is used in fluorescent sensors due to its favorable electronic properties. nih.gov Derivatives could be designed as chemosensors for detecting specific ions or molecules.
Polymer Additives: Thiazole derivatives have been physically incorporated into polyurethane coatings to improve their antimicrobial and flame-retardant properties, demonstrating their potential to create "smart" functional coatings. researchgate.net
Advanced Organic Synthesis: Benzylamines serve as crucial precursors and intermediates in the synthesis of complex molecules, including heterocyclic compounds and pharmaceuticals. wikipedia.org The this compound scaffold can be used as a versatile building block. The benzyl group can be removed via hydrogenolysis, revealing a primary or secondary amine that can be further functionalized. wikipedia.org This makes the scaffold a useful tool for elaborating complex molecular architectures.
Integration with Machine Learning and Artificial Intelligence for Accelerated Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery of new molecules. frontiersin.orgnih.gov For derivatives of this compound, these computational tools can dramatically accelerate the design and optimization process.
The typical workflow involves:
Data Set Construction: Compiling a large database of known thiazole and benzylamine derivatives with their measured properties (e.g., catalytic activity, fluorescence, biological activity). researchgate.net
Model Training: Using this data to train ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, to recognize the relationship between a molecule's structure and its properties. researchgate.netmdpi.com
Virtual Screening: Employing the trained model to screen vast virtual libraries of potential new derivatives, predicting their properties without the need for initial synthesis and testing. mdpi.com
Prioritization: Identifying and prioritizing a smaller, more promising set of candidate molecules for synthesis and experimental validation.
Studies have already demonstrated the potential of ML for predicting the bioactivity of thiazole derivatives with high accuracy. researchgate.net This approach significantly reduces the time and cost associated with traditional trial-and-error discovery pipelines, enabling a more rational and targeted design of new compounds with desired functions. nih.gov
| Step | Description | Key Objective | Reference |
|---|---|---|---|
| 1. Data Compilation | Gathering structural data and known properties of existing related compounds. | Create a robust training set for the algorithm. | researchgate.net |
| 2. Feature Calculation & Model Training | Calculating molecular descriptors and using them to train a predictive model. | Develop a model that links structure to function. | mdpi.com |
| 3. Virtual Screening | Applying the trained model to a large virtual library of new chemical structures. | Identify high-potential candidates from a vast chemical space. | mdpi.com |
| 4. Experimental Validation | Synthesizing and testing the top-ranked candidates to confirm predictions. | Validate the model and discover novel compounds. | researchgate.net |
Role in the Development of New Synthetic Reagents and Methodologies
Beyond being synthetic targets, derivatives of this compound have the potential to become new tools for organic chemists. The amine functionality is a cornerstone of organocatalysis, and new catalyst scaffolds are constantly sought. acs.orgnih.gov
New Organocatalysts: The scaffold can be modified to create novel chiral organocatalysts. For instance, the amine group is essential for iminium and enamine catalysis, while the thiazole ring can be functionalized to provide steric hindrance or secondary interaction sites (e.g., hydrogen bonding) to control stereoselectivity. rsc.orgresearchgate.net
Novel Ligands: The sulfur and nitrogen atoms of the thiazole ring are excellent coordination sites for metals. Chiral derivatives could serve as new ligands in asymmetric metal catalysis, a field that is critical for the efficient synthesis of enantiomerically pure compounds.
Reagents for Bioconjugation: Amine-containing catalysts have been developed to accelerate reactions like hydrazone and oxime formation, which are used to link molecules to biomacromolecules. acs.org Derivatives of the title compound could be engineered to catalyze specific bioconjugation reactions under physiological conditions.
Multidisciplinary Research Prospects and Interfacial Studies with Physical Chemistry and Chemical Engineering
The future exploration of this compound derivatives will benefit immensely from a multidisciplinary approach, particularly at the interface of organic synthesis, physical chemistry, and chemical engineering.
Physical Chemistry Insights:
Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity. researchgate.netacs.org This understanding is crucial for predicting reaction outcomes and designing molecules with specific electronic properties, such as those needed for smart materials or catalysts. eprajournals.com The aromaticity and electron density of the thiazole ring significantly influence its reactivity. analis.com.myresearchgate.net
Spectroscopic Studies: Detailed spectroscopic analysis can elucidate the structural and dynamic properties of these molecules, which is fundamental for understanding their function in any application.
Chemical Engineering Applications:
Process Optimization: As greener and more efficient synthetic methods are developed, chemical engineers can play a key role in scaling up these processes for industrial production, focusing on reactor design, process control, and sustainability. acs.org
Advanced Materials Development: The incorporation of these derivatives into polymers or onto surfaces to create functional materials, such as specialized coatings or membranes, falls within the domain of chemical engineering. researchgate.net For example, their application as additives in polyurethane coatings highlights a direct link between molecular design and materials engineering. researchgate.net
This interdisciplinary approach ensures that the fundamental chemical innovations are translated into practical, real-world applications.
Q & A
Q. What are the standard synthetic routes for N-methyl-3-(1,3-thiazol-2-yl)benzylamine, and how can reaction conditions be optimized?
The compound is typically synthesized via alkylation or condensation reactions. For example, chloroacetyl chloride and triethylamine in dioxane are used to form thiazole-amide intermediates, followed by displacement with methylamine . Reaction optimization involves adjusting solvents (e.g., THF or DMF), temperature (20–25°C), and stoichiometric ratios of reagents to improve yields . Purification via recrystallization or chromatography ensures high purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise bond-length and angle data . ORTEP-III is recommended for visualizing 3D molecular geometry . Complementary techniques include:
Q. How can researchers screen this compound for biological activity?
Initial screening involves:
- Enzyme inhibition assays : Test β-glucosidase or α-glucosidase inhibition using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) .
- Anticancer profiling : Utilize the NCI-60 cell line panel to assess growth inhibition (GI₅₀ values) . Dose-response studies (0.1–100 µM) over 48–72 hours are standard .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side-product formation?
Advanced optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
- Catalytic systems : Nickel(II) catalysts enable enantioselective C–N bond formation, as shown in analogous thiazole derivatives .
- In-situ monitoring : Use HPLC or LC-MS to detect intermediates and adjust conditions dynamically .
Q. How should contradictory bioactivity data (e.g., variable IC₅₀ values across assays) be resolved?
Contradictions may arise from assay-specific factors (e.g., buffer pH, cell permeability). Mitigation strategies include:
- Dose-response normalization : Use internal controls (e.g., staurosporine for cytotoxicity).
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl vs. methoxy groups) to isolate pharmacophores .
- Molecular dynamics simulations : Predict binding modes to explain potency variations .
Q. What computational tools are recommended for modeling interactions between this compound and biological targets?
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
Key methodologies include:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets .
- Cryo-EM/X-ray crystallography : Resolve ligand-bound protein structures to identify critical residues .
- Metabolomic profiling : Track downstream effects (e.g., ATP depletion, ROS generation) in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
